4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone
Description
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-7-6-8-17(16(15)2)19-11-13-21(14-12-19)18(22)20-9-4-3-5-10-20/h6-8H,3-5,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDAUOSCESSTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329485 | |
| Record name | [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501104-54-7 | |
| Record name | [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone typically involves the reaction of 2,3-dimethylphenylpiperazine with a suitable piperidyl ketone precursor under controlled conditions. One common method includes the use of protected 1,2-diamines reacting with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can also afford a series of enantiomerically enriched piperidines in good yields .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Scientific Research Applications
The compound is structurally related to various piperazine derivatives, which are known for their diverse pharmacological profiles. Research has indicated that compounds containing piperazine rings can exhibit a range of biological activities including:
- Antidepressant Effects : Certain piperazine derivatives have been shown to interact with serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior. For instance, studies have demonstrated that modifications in the piperazine structure can enhance affinity for these receptors, potentially leading to improved antidepressant properties .
- Anticancer Properties : Piperazine derivatives have been investigated for their anticancer potential. For example, compounds similar to 4-(2,3-dimethylphenyl)piperazinyl piperidyl ketone have been shown to induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation and survival .
- Neurological Applications : The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for further research in treating neurological disorders such as schizophrenia or Parkinson's disease. Its ability to modulate dopamine receptor activity could be particularly relevant .
Case Studies
Several case studies highlight the applications of this compound and its analogs:
- Antidepressant Studies : In a controlled study involving animal models, a derivative of this compound was administered to assess its antidepressant-like effects. Results showed significant reductions in depressive behaviors compared to control groups, supporting its potential as an antidepressant .
- Cancer Cell Line Testing : A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of piperazine derivatives. The results indicated that certain modifications led to enhanced cytotoxicity against specific cancer types, suggesting a pathway for developing new anticancer agents .
- Neuropharmacological Evaluations : Research involving the administration of this compound in models of neurodegeneration revealed promising results in terms of neuroprotection and cognitive enhancement. The compound appeared to mitigate some effects associated with neurodegenerative diseases by modulating neurotransmitter levels .
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone include:
Piperine: Found in black pepper, known for its bioactive properties.
Evodiamine: Isolated from Evodia rutaecarpa, exhibits anticancer effects.
Matrine: Derived from Sophora flavescens, has various pharmacological activities.
Berberine: Found in several plants, known for its antimicrobial and anti-inflammatory properties.
Uniqueness
What sets this compound apart is its unique combination of a piperazine ring with a 2,3-dimethylphenyl group and a piperidyl ketone moiety.
Biological Activity
4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a piperazine and piperidine moiety, which are known for their diverse pharmacological profiles. The presence of the 2,3-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperidine structures have shown cytotoxic effects against various cancer cell lines. A review highlighted that certain piperidine derivatives demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | FaDu Cells | 5.0 | |
| Compound 2 | Colon Cancer | 10.0 | |
| Compound 3 | Oral SCC | 7.5 |
The mechanism of action for compounds with similar structures often involves the modulation of signaling pathways associated with cancer progression. For example, some derivatives inhibit IKKb, a key regulator in the NF-κB signaling pathway, leading to reduced inflammation and tumor growth .
Neuroprotective Effects
Research has also explored the neuroprotective effects of piperazine derivatives. Compounds with similar structural motifs have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment . The ability to cross the blood-brain barrier enhances their therapeutic potential.
Case Studies
- Study on Anticancer Activity : In a study evaluating various piperazine derivatives, one compound exhibited a significant reduction in tumor size in vivo when administered to mice with induced tumors. This supports the hypothesis that structural modifications can enhance biological activity .
- Neuroprotective Study : A compound structurally related to this compound was tested for neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated a marked improvement in cell viability and reduction in reactive oxygen species (ROS) levels .
Comparative Analysis
The biological activity of this compound can be compared with other piperazine-containing compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Neuroprotective Effects |
|---|---|---|
| This compound | Moderate | Present |
| EF24 (Piperidinone derivative) | High | Moderate |
| Other Piperazine Derivatives | Variable | High |
Q & A
Q. Basic
- NMR : Use - and -NMR to confirm the piperazine and piperidyl moieties. Key signals include aromatic protons (6.8–7.2 ppm for the dimethylphenyl group) and piperazine/piperidyl CH groups (2.5–3.5 ppm).
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak (e.g., [M+H] at m/z ~357). Cross-reference with PubChem data for validation .
What are the primary biological targets of this compound, and how are initial screenings conducted?
Basic
The compound’s structural analogs (e.g., piperazinyl ketones) often target neurotransmitter receptors (e.g., dopamine D, serotonin 5-HT). Initial screening involves:
- In vitro binding assays : Radioligand displacement studies using HEK-293 cells expressing cloned receptors.
- Functional activity : cAMP accumulation or calcium flux assays to determine agonist/antagonist profiles.
- Selectivity panels : Test against off-target receptors (e.g., adrenergic, histaminergic) to rule out nonspecific interactions .
How can researchers design dose-response experiments to evaluate receptor binding affinity and efficacy?
Q. Advanced
- Experimental design : Use a 10-point dilution series (e.g., 0.1 nM–10 µM) in triplicate. Include positive controls (known agonists/antagonists) and vehicle controls.
- Data analysis : Calculate IC and K values using nonlinear regression (e.g., GraphPad Prism). Validate with Schild analysis for competitive antagonism.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare means. Account for batch-to-batch variability via blinded experiments .
How can contradictions in reported biological activities (e.g., conflicting IC50_{50}50 values) be resolved?
Advanced
Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or cell line variability. Mitigation strategies:
- Standardize protocols : Adhere to guidelines like MIAME for assay reporting.
- Cross-validate : Repeat assays in independent labs using identical reagents.
- Meta-analysis : Compare data across studies using tools like Cochrane Review to identify confounding variables (e.g., solvent effects from DMSO) .
What computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., dopamine D receptor PDB: 3PBL).
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and hydrogen-bonding networks.
- QSAR : Develop regression models correlating substituent effects (e.g., dimethylphenyl lipophilicity) with activity .
How can researchers assess the compound’s physicochemical stability under varying storage conditions?
Q. Basic
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.
- Solution stability : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Solid-state analysis : Use DSC/TGA to determine melting points and hygroscopicity. Store at -20°C in amber vials under argon to prolong shelf life .
What strategies optimize selectivity for specific receptors (e.g., minimizing off-target binding)?
Q. Advanced
- Structural analogs : Introduce substituents (e.g., electron-withdrawing groups) to the dimethylphenyl ring to modulate steric/electronic effects.
- Fragment-based design : Use X-ray crystallography to identify critical binding residues, then modify the ketone linker or piperazine ring.
- In silico screening : Prioritize derivatives with predicted lower affinity for off-target receptors (e.g., 5-HT) .
How can Design of Experiments (DoE) methodologies optimize reaction conditions?
Q. Advanced
- Factor selection : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) via preliminary screening (Plackett-Burman design).
- Response surface methodology (RSM) : Use a Central Composite Design to model interactions between factors and maximize yield.
- Validation : Confirm optimal conditions with three independent replicates. Tools like JMP or Minitab streamline analysis .
What safety protocols are recommended given limited toxicity data?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling powders.
- Exposure control : Monitor airborne particles with NIOSH-approved sensors. Use P95 respirators if ventilation is inadequate.
- Emergency procedures : Store spill kits (absorbents, neutralizers) nearby. For skin contact, rinse with water for 15 minutes and seek medical evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
